molecular formula C17H24N4O B5369604 N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide

N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide

Cat. No. B5369604
M. Wt: 300.4 g/mol
InChI Key: LZJHEYSXXQSMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide, also known as ETA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. ETA is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.

Mechanism of Action

N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide exerts its effects by binding to specific receptors in the body, including the alpha-2 adrenergic receptor and the imidazoline receptor. By binding to these receptors, this compound can modulate the activity of ion channels and enzymes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes, and the regulation of gene expression. These effects can lead to a variety of outcomes, including the reduction of pain and inflammation, the modulation of neuronal activity, and the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide has several advantages for use in lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its ability to bind to specific receptors in the body. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide, including the development of more potent and selective this compound analogues, the investigation of this compound's effects on specific cell types and tissues, and the exploration of this compound's potential applications in drug development and disease treatment. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-(2-aminoethyl)-1H-imidazole with 3-(1-dimethylaminoethyl)benzaldehyde, followed by acetylation with acetic anhydride. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In neuroscience, this compound has been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[2-[2-[3-[1-(dimethylamino)ethyl]phenyl]imidazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-13(20(3)4)15-6-5-7-16(12-15)17-19-9-11-21(17)10-8-18-14(2)22/h5-7,9,11-13H,8,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJHEYSXXQSMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC=CN2CCNC(=O)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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